ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:
- Ethyl ester group at position 2.
- 6-oxo-1,6-dihydropyridazine core.
- 1-(2-methylphenyl) substituent at position 1.
- 4-{[(2-chlorophenyl)methyl]amino} group at position 3.
The 2-chlorophenyl and 2-methylphenyl substituents may influence solubility, crystallinity, and intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methylamino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-3-28-21(27)20-17(23-13-15-9-5-6-10-16(15)22)12-19(26)25(24-20)18-11-7-4-8-14(18)2/h4-12,23H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQXMHJQKIRTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=C2Cl)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-chlorobenzylamine with 2-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to form the pyridazine ring. The final product is obtained after esterification with ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Variations in Key Positions
The target compound differs from analogs in and primarily in substituent patterns (Table 1):
Table 1: Substituent Comparison of Pyridazine Derivatives
| Compound Name / ID (Evidence) | Position 1 | Position 4 | Position 5 | Position 6 |
|---|---|---|---|---|
| Target Compound | 2-methylphenyl | (2-chlorophenyl)methylamino | None | Oxo |
| Ethyl 1-(3-Chlorophenyl)-... (12b, [1]) | 3-chlorophenyl | Methyl | Cyano | Oxo |
| Ethyl 1-(4-Hydroxyphenyl)-... (12d, [1]) | 4-hydroxyphenyl | Methyl | Cyano | Oxo |
| Ethyl 4-Methoxy-1-(2-methylphenyl)-... ([7]) | 2-methylphenyl | Methoxy | None | Oxo |
Key Observations:
- Position 4: The target’s amino group substituted with a 2-chlorophenylmethyl chain contrasts with methyl () or methoxy () groups in analogs.
- Position 5: The absence of a cyano group in the target compound (vs. derivatives) could reduce electrophilicity and alter reactivity in biological systems.
- Aromatic Substitutents : The 2-methylphenyl group at position 1 is shared with the compound in , but differs from 3-chlorophenyl or 4-hydroxyphenyl groups in , impacting electronic and steric properties.
Physicochemical Properties
Table 2: Physicochemical Data for Selected Analogs ()
Implications for the Target Compound:
- Melting Point: The 2-chlorophenyl and amino groups may increase melting points relative to 12b (109–110°C) due to enhanced intermolecular forces. However, the absence of a polar hydroxyl group (as in 12d) might result in a lower melting point than 220–223°C .
- Spectroscopy: The amino group’s protons would likely appear as broad signals in ¹H NMR, distinct from the sharp methoxy singlet (δ 3.8 ppm) in analogs .
Biological Activity
Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a pyridazine ring with various functional groups that influence its biological properties. The presence of an ethyl ester group and a chlorophenyl moiety enhances its chemical reactivity. The molecular formula is , with a molecular weight of approximately 371.83 g/mol .
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models, possibly through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : In vitro studies have indicated that it may inhibit the proliferation of certain cancer cell lines, potentially by inducing apoptosis or cell cycle arrest.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of the compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 15.5 | Apoptosis induction |
| Study 2 | MCF-7 | 20.0 | Cell cycle arrest |
| Study 3 | E. coli | 12.0 | Cell wall synthesis inhibition |
These studies highlight the compound's potential as an anticancer agent and its effectiveness against bacterial pathogens .
Case Studies
- Case Study on Antimicrobial Activity : A recent investigation evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated a significant reduction in bacterial viability at concentrations above 10 µM, suggesting its potential as an alternative treatment for resistant infections.
- Case Study on Cancer Cell Lines : In a study assessing the compound's effects on breast cancer cell lines (MCF-7), it was found to induce apoptosis through the activation of caspase pathways, with an IC50 value indicating potency comparable to established chemotherapeutics .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often employs various reagents and conditions to optimize yield and purity.
Applications for this compound extend into drug development, particularly in creating novel therapeutic agents for cancer and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
